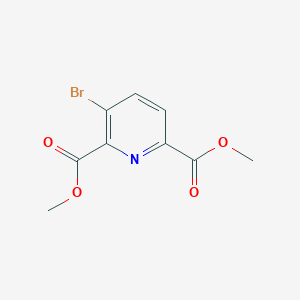

Dimethyl 3-bromopyridine-2,6-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 3-bromopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQSYOBORZULRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188193 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316808-11-4 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316808-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS 316808-11-4)

[1][2][3]

Executive Summary

Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS 316808-11-4) is a highly functionalized heterocyclic scaffold critical to modern medicinal chemistry and ligand design.[1] Distinguished by its electron-deficient pyridine core, this compound features a chemically labile bromine handle at the C3 position and two ester moieties at the C2 and C6 positions.

This distinct substitution pattern allows for orthogonal functionalization: the bromine atom serves as a prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the ester groups provide handles for cyclization, reduction to alcohols, or hydrolysis to carboxylic acids for metal coordination (pincer ligands). It is a key intermediate in the synthesis of nicotinic receptor modulators and complex metallo-supramolecular polymers.

Part 1: Chemical Profile & Structural Analysis

The reactivity of CAS 316808-11-4 is dictated by the electronic push-pull of its substituents. The pyridine ring is inherently electron-poor; the addition of two electron-withdrawing carbomethoxy groups (-COOMe) at positions 2 and 6 further decreases electron density, making the C3-Br bond highly activated for oxidative addition by transition metals, yet potentially susceptible to nucleophilic aromatic substitution (

Physicochemical Properties Table[2][4][5]

| Property | Data | Note |

| CAS Number | 316808-11-4 | Verified Identity |

| Molecular Formula | ||

| Molecular Weight | 274.07 g/mol | |

| Appearance | White to off-white solid | Crystalline |

| Density | 1.569 ± 0.06 g/cm³ | Predicted |

| Boiling Point | 370.4 ± 37.0 °C | Predicted (760 Torr) |

| pKa | -3.06 ± 0.10 | Predicted (Conjugate acid) |

| Solubility | DCM, MeOH, DMSO | Poor in water |

Part 2: Synthesis & Production Strategy

The most robust route to this compound is the acid-catalyzed Fischer esterification of its precursor, 3-bromopyridine-2,6-dicarboxylic acid (CAS 316808-10-3). This method is preferred over acyl chloride intermediates due to milder conditions and ease of purification.

Experimental Protocol: Fischer Esterification

Objective: Conversion of 3-bromopyridine-2,6-dicarboxylic acid to the dimethyl ester.

Reagents

-

Precursor: 3-bromopyridine-2,6-dicarboxylic acid (1.0 equiv)

-

Solvent/Reagent: Methanol (anhydrous, excess, ~5-10 vol)

-

Catalyst: Sulfuric acid (

, conc., 0.1–0.2 equiv) or HCl (gas/conc.)

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 3-bromopyridine-2,6-dicarboxylic acid.

-

Solvation: Add anhydrous methanol. The starting material may not fully dissolve at room temperature (RT).

-

Catalyst Addition: Critical Step. Add concentrated

dropwise at RT.-

Causality: Rapid addition can cause localized overheating and boiling. The acid catalyst protonates the carbonyl oxygens, making the carbonyl carbon more electrophilic for methanol attack.

-

-

Reaction: Heat the mixture to reflux (

) for 5–8 hours.-

Monitoring: Monitor via TLC (DCM:MeOH 95:5). The di-acid is highly polar and stays at the baseline; the diester is less polar and moves up.

-

-

Workup:

-

Cool to RT.

-

Concentrate the methanol in vacuo to ~20% of the original volume.

-

Neutralization: Pour the residue onto crushed ice/water and neutralize carefully with saturated

solution to pH ~8. -

Causality: Neutralization prevents hydrolysis of the newly formed ester during extraction and removes trace acid.

-

-

Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallization from MeOH/Hexane or flash chromatography if necessary.

Part 3: Key Applications & Reactivity

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C3-bromine is the primary handle for diversification. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step of the catalytic cycle, often allowing the reaction to proceed with standard catalysts like

Strategic Insight: Because the 2,6-positions are blocked by esters, regioselectivity issues common in pyridine chemistry are eliminated. However, base sensitivity of the esters requires the use of mild bases (e.g.,

Ligand Synthesis (Pincer Complexes)

Hydrolysis of the ester groups yields the dicarboxylic acid, which can coordinate to lanthanides or transition metals. Alternatively, amidation of the esters yields diamide-pyridine ligands (pincer ligands) used in supramolecular chemistry and catalysis.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Functionalization Pathway

This diagram illustrates the conversion of the acid precursor to the ester and its subsequent divergence into coupling or ligand synthesis pathways.

Caption: Synthesis of CAS 316808-11-4 via Fischer esterification and downstream divergence into cross-coupling or ligand synthesis.

Diagram 2: Suzuki Coupling Mechanism Logic

This diagram details the logic for selecting reaction conditions to preserve the ester functionality while activating the bromide.

Caption: Decision logic for Suzuki coupling conditions to prevent side reactions on the ester groups.

References

-

ChemicalBook. (2025).[2] this compound - Chemical Properties and Synthesis. Retrieved from

-

BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Coupling Reactions Using Bromopyridines. Retrieved from

-

BLD Pharm. (2025). Product Safety and Handling: this compound.[4] Retrieved from

-

National Institutes of Health (NIH). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers. PubMed Central. Retrieved from

-

Sunshine Pharma. (2025).[2] 3-bromopyridine-2,6-dicarboxylic Acid Synthesis and Applications. Retrieved from

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" spectral data (NMR, IR, MS)

The following technical guide details the spectral characterization and synthesis of Dimethyl 3-bromopyridine-2,6-dicarboxylate , a critical intermediate in the development of metallo-supramolecular ligands and pharmaceutical scaffolds.

Spectral Atlas & Synthetic Methodology

Executive Summary & Chemical Identity

This compound is a functionalized pyridine scaffold used primarily to access non-symmetrical pincer ligands and biologically active pharmacophores. Unlike its symmetric 4-bromo isomer, the 3-bromo substitution breaks the

Core Chemical Data

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Registry | 316808-11-4 |

| Molecular Formula | |

| Molecular Weight | 274.07 g/mol |

| Structural Feature | Asymmetric substitution (3-position) leads to non-equivalent ester environments. |

Synthetic Route & Methodology

The most robust synthesis avoids direct bromination of the dicarboxylate (which often yields mixtures) and instead relies on the oxidation of a pre-brominated lutidine precursor. This ensures regiochemical integrity.

Protocol: Oxidation of 3-Bromo-2,6-lutidine

Reaction Logic: The methyl groups of 2,6-lutidine are activated for oxidation. However, the presence of the electron-withdrawing bromine atom requires strong oxidants like potassium permanganate (

Step-by-Step Workflow

-

Starting Material: 3-bromo-2,6-dimethylpyridine (3-bromo-2,6-lutidine).

-

Oxidation:

-

Suspend starting material in water (

).[1] -

Add

(approx. 5-10 equivalents) portion-wise. -

Critical Control Point: Heat the first half of the addition at 70°C to initiate, then increase to 90°C for the second half to drive the reaction to the dicarboxylic acid intermediate.

-

Note: Incomplete oxidation yields the mono-acid.

-

-

Workup (Acid Generation):

-

Filter

precipitate while hot. -

Acidify the filtrate with HCl to pH ~1-2 to precipitate 3-bromopyridine-2,6-dicarboxylic acid.

-

-

Esterification:

-

Reflux the dicarboxylic acid in Methanol (MeOH) with catalytic Sulfuric Acid (

) or Thionyl Chloride ( -

Neutralize and extract to yield the dimethyl ester.

-

Process Visualization (Graphviz)

Caption: Step-wise oxidation and esterification workflow ensuring regiochemical retention.

Spectral Characterization

The following data validates the structure, specifically highlighting the asymmetry caused by the 3-bromo substituent.

A. Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.47 | Doublet ( | 1H | H-4 | Deshielded by ortho-Br and para-Ester. |

| 8.08 | Doublet ( | 1H | H-5 | Ortho coupling to H-4. |

| 3.95 | Singlet | 3H | -OCH | Ester proximal to Br (steric/electronic shift). |

| 3.91 | Singlet | 3H | -OCH | Ester distal to Br. |

Note: In some high-resolution fields, the aromatic signals may appear as doublets of doublets (dd) due to long-range coupling, but the primary ortho-coupling (~8.4 Hz) is the dominant diagnostic feature.

B. Mass Spectrometry (MS)

Method: ESI+ or EI

Isotopic Pattern: The presence of one Bromine atom creates a characteristic 1:1 ratio of

| Ion | m/z (approx) | Interpretation |

| 274 / 276 | Protonated molecular ion (1:1 intensity ratio). | |

| 571 / 573 | Sodium adduct of the dimer (common in ESI). | |

| Fragment | 243 / 245 | Loss of |

C. Infrared Spectroscopy (IR)

Phase: KBr Pellet or ATR Key Bands:

-

1730 - 1750 cm

: Strong -

1580 - 1600 cm

: Pyridine ring -

1200 - 1300 cm

:

Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter specific impurity profiles.

-

Regioisomer Contamination: If the starting material (lutidine) was not pure, the 4-bromo isomer may be present.

-

Check: Look for a singlet at

ppm in

-

-

Incomplete Esterification: The mono-ester/mono-acid intermediate.

-

Check: Broad -OH stretch in IR (

cm

-

-

Decarboxylation: Excessive heat during oxidation can lead to the loss of a carboxyl group.

-

Check: MS will show mass

.

-

References

-

Synthesis & NMR Data: New Drug Approvals. (2016).[2] "Avoralstat and intermediates." (Provides specific NMR shifts for the 3-bromo dimethyl ester intermediate).

-

Synthetic Pathway (Oxidation):Cohen, S. M., et al. (2012). "Conversion of Metal Chelators to Selective and Potent Inhibitors of New Delhi Metallo-beta-lactamase." University of California / eScholarship.

-

Commercial Verification:BLD Pharm.

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" molecular weight and formula

Topic: Dimethyl 3-bromopyridine-2,6-dicarboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffolding for Medicinal Chemistry and Ligand Design

Executive Summary

This compound (CAS: 316808-11-4) is a highly functionalized pyridine derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents and metallo-supramolecular polymers. Distinguished by its orthogonal reactivity—combining a nucleophilic-susceptible bromine handle with two electrophilic ester groups—this compound allows for precise, regioselective molecular construction. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and applications in drug discovery, specifically targeting protein kinase C theta (PKCθ) inhibitors and macrocyclic ligands.

Chemical Identity & Molecular Specifications

The compound is defined by a pyridine core substituted at the 2 and 6 positions with methyl ester groups and at the 3 position with a bromine atom. This substitution pattern induces significant electronic desymmetrization, facilitating selective downstream functionalization.

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 316808-11-4 |

| Molecular Formula | C |

| Molecular Weight | 274.07 g/mol |

| SMILES | O=C(C1=NC(C(OC)=O)=CC=C1Br)OC |

| InChI Key | Unique identifier (Standard InChI required for database integration) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthetic route leverages the commercially available 2,6-lutidine (2,6-dimethylpyridine) . The synthesis requires a three-stage sequence: regioselective bromination, exhaustive oxidation, and Fischer esterification. Direct bromination of dipicolinic acid is often low-yielding due to the electron-deficient nature of the ring; thus, installing the halogen before oxidation is the preferred strategy.

Detailed Synthetic Workflow

Step 1: Regioselective Bromination Reaction of 2,6-lutidine with bromine in the presence of oleum or under high-temperature vapor phase conditions yields 3-bromo-2,6-dimethylpyridine. The methyl groups activate the ring, allowing electrophilic aromatic substitution at the 3-position.

Step 2: Oxidative Transformation

The methyl groups are oxidized to carboxylic acids using potassium permanganate (KMnO

Step 3: Fischer Esterification

The final step involves refluxing the dicarboxylic acid in anhydrous methanol with a catalytic amount of sulfuric acid (H

Figure 1: Step-wise synthetic pathway from 2,6-lutidine to this compound.[2][3]

Analytical Characterization

Verification of the product structure is essential to ensure the bromine atom is correctly positioned at C3 rather than the symmetric C4 position.

Nuclear Magnetic Resonance (NMR)

The lack of symmetry in the pyridine ring results in distinct splitting patterns for the aromatic protons.

-

1H NMR (300 MHz, DMSO-d6):

-

δ 8.47 (d, J = 8.4 Hz, 1H): Proton at position 4 (ortho to Br, para to C6-ester).

-

δ 8.08 (dd, J = 4.5, 8.4 Hz, 1H): Proton at position 5 (meta to Br). Note: Coupling constants may vary slightly based on solvent/concentration.

-

δ 3.95 (s, 3H): Methyl ester group (likely C2, closer to Br).

-

δ 3.91 (s, 3H): Methyl ester group (C6).

-

Mass Spectrometry

-

MS (ES+): m/z 570.6 (2M + Na)

. The presence of the bromine isotope pattern (

Applications in Drug Discovery & Development

The 3-bromo-2,6-diester scaffold is a versatile "linchpin" molecule. Its utility stems from the ability to independently manipulate the esters and the bromide.

Protein Kinase C Theta (PKCθ) Inhibitors

Research indicates that 2,3,6-trisubstituted pyridines are potent scaffolds for PKCθ inhibitors. The bromine at position 3 serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amino groups, while the esters can be converted to amides or heterocycles (e.g., oxadiazoles) to tune solubility and binding affinity.

Ligand Synthesis for Metallo-Supramolecular Polymers

The 2,6-dicarboxylate motif is a classic chelating pincer (dipicolinic acid derivatives). By modifying the 3-position, researchers can attach polymer chains or fluorophores without disrupting the metal-binding pocket. This allows for the creation of functionalized lanthanide luminescent probes or self-healing metallopolymers.

Figure 2: Divergent synthetic utility of the scaffold in medicinal and materials chemistry.

Safety & Handling (GHS Classification)

This compound is an alkylating agent precursor and aryl halide. Standard laboratory safety protocols for hazardous organic solids apply.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Use in a fume hood. Avoid dust formation. In case of contact with eyes (P305+P351+P338), rinse cautiously with water for several minutes.

References

-

National Institutes of Health (NIH). (2015). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis and characterization of metallo-supramolecular polymers. RSC Advances. Retrieved from [Link]

- Google Patents. (2014). Synthetic method for 3-bromopyridine and derivatives. CN104130183A.

Sources

- 1. 3-bromopyridine-2,6-dicarboxylic Acid CAS 316808-10-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 3. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

Technical Guide: Physicochemical Profiling of Dimethyl 3-bromopyridine-2,6-dicarboxylate

Topic: Solubility and Stability Profiling of Dimethyl 3-bromopyridine-2,6-dicarboxylate Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Analytical Scientists, and Drug Discovery Researchers[1]

Executive Summary

This compound (CAS 316808-11-4) is a critical heterocyclic scaffold employed in the synthesis of metallo-pharmaceuticals, functionalized pyridine ligands, and agrochemicals.[1] Its utility stems from its orthogonal reactivity: the 2,6-diester motifs allow for cyclization or amidation, while the 3-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

However, the electron-deficient nature of the pyridine ring, exacerbated by the bromine substituent, renders the ester groups highly susceptible to hydrolytic cleavage.[1] Furthermore, the solubility profile is non-trivial due to the competition between the lipophilic diester functionality and the basic pyridine nitrogen.[1] This guide provides a comprehensive framework for characterizing, handling, and stabilizing this intermediate during process development.[1]

Physicochemical Characterization

Before initiating wet-chemistry workflows, the fundamental properties of the molecule must be understood to predict behavior in solution.[1]

Structural Analysis & Calculated Properties

The molecule features a pyridine core substituted with electron-withdrawing groups (EWGs) at positions 2, 3, and 6.[1]

| Property | Value / Descriptor | Mechanistic Implication |

| Molecular Formula | C₉H₈BrNO₄ | MW: 274.07 g/mol |

| Physical State | Solid (Crystalline Powder) | Typically white to pale yellow; color change indicates degradation (N-oxide formation or photolysis).[1] |

| Predicted LogP | ~1.4 - 1.9 | Moderately lipophilic; likely soluble in chlorinated solvents and alcohols.[1] |

| pKa (Pyridine N) | ~1.9 - 2.2 (Predicted) | The EWGs (esters + Br) significantly reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). Protonation requires strong acidic media (pH < 1). |

| H-Bond Acceptors | 5 (N, 4 Oxygens) | High potential for solvation in protic solvents via H-bonding.[1] |

Solid-State Stability Risks

-

Hygroscopicity: The diester moiety can adsorb moisture, leading to surface hydrolysis.[1]

-

Photolability: Carbon-Bromine (C-Br) bonds on heteroaromatics are susceptible to homolytic cleavage under UV light, leading to radical degradation products.[1]

Solubility Profiling

Solubility is the gatekeeper for reaction yield and purification efficiency. For this compound, solubility is dictated by the "Like Dissolves Like" principle but modulated by pH due to the pyridine nitrogen.[1]

Solvent Screening Strategy

The following data summarizes the expected solubility behavior based on the compound's polarity profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Application Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Ideal for extraction and transport.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Preferred for cross-coupling reactions (high boiling point).[1] |

| Protic | Methanol, Ethanol | Moderate (10-30 mg/mL) | Good for recrystallization; risk of transesterification if heated.[1] |

| Non-Polar | Hexanes, Heptane | Low (<1 mg/mL) | Useful as an anti-solvent for precipitation.[1] |

| Aqueous | Water (pH 7) | Very Low | Hydrophobic effect dominates. |

| Acidic Aqueous | 0.1 N HCl | Moderate to High | Protonation of Pyridine-N forms the soluble pyridinium salt.[1] |

Protocol: Thermodynamic Solubility Determination

Do not rely on visual estimation. Use this quantitative HPLC-based protocol.

Objective: Determine the saturation solubility in process-relevant solvents.

-

Preparation: Add excess solid this compound (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Shake/stir at 25°C for 24 hours.

-

Critical Step: Protect from light using amber vials or aluminum foil to prevent photolysis during equilibration.[1]

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

-

Note: Do not use Nylon filters if using acidic solvents (potential adsorption).

-

-

Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm).

-

Calculation: Compare peak area against a 5-point calibration curve of the standard.

Stability Assessment

The stability of this compound is governed by two primary degradation pathways: Hydrolysis (chemical instability) and Debromination (photo-instability).[1]

Degradation Pathways Visualization

The diagram below illustrates the stepwise degradation logic.

Figure 1: Primary degradation pathways including stepwise ester hydrolysis and photolytic dehalogenation.

Hydrolytic Stability

The electron-withdrawing bromine atom at C3 makes the C2-ester carbonyl carbon highly electrophilic.[1] Consequently, this molecule hydrolyzes faster than unsubstituted pyridine diesters.[1]

-

Acidic Conditions (pH < 2): Relatively stable at room temperature. Protonation of the nitrogen creates a dicationic species that repels hydronium ions, slowing hydrolysis.[1]

-

Basic Conditions (pH > 8): Highly Unstable. Hydroxide ions rapidly attack the ester carbonyls. Saponification is irreversible.[1]

-

Neutral Conditions: Stable in dry solvents.[1] In aqueous suspensions, slow surface hydrolysis occurs over days.[1]

Protocol: Forced Degradation Study (Stress Testing)

This protocol validates the stability-indicating nature of your analytical method and defines storage limits.[1]

Experimental Setup: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute 1:1 with the stress media below.

| Stress Condition | Media | Duration / Temp | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl | 24 hrs @ 60°C | < 5% Degradation (Mono-acid formation).[1] |

| Base Hydrolysis | 0.1 N NaOH | 1 hr @ RT | > 50% Degradation. Immediate quench required. |

| Oxidation | 3% H₂O₂ | 24 hrs @ RT | Potential N-Oxide formation (check mass spec +16 Da).[1] |

| Thermal | Solid State | 7 days @ 80°C | Stable (unless moisture is present). |

| Photostability | UV/Vis (ICH Q1B) | 1.2M Lux hours | Critical: Monitor for des-bromo analog (loss of -Br). |

Handling & Storage Guidelines

Based on the physicochemical profile, the following Standard Operating Procedures (SOPs) are recommended to maintain compound integrity (>98% purity).

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated). While chemically stable at RT, refrigeration retards slow hydrolysis from ambient moisture.[1]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2]

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass due to photolability.[1]

Handling Precautions

-

Moisture Control: Allow the container to reach room temperature before opening to prevent condensation (which fuels hydrolysis).

-

Solvent Choice: Avoid protic solvents (MeOH/EtOH) for long-term storage of solutions to prevent transesterification.[1] Use Anhydrous DCM or DMSO for stock solutions.[1]

-

Safety: The compound is an irritant.[3] Wear standard PPE (gloves, goggles).[1] In case of skin contact, wash with soap and water immediately; the lipophilic nature facilitates skin absorption.[1]

References

-

PubChem. (2025).[3] Compound Summary: this compound (CAS 316808-11-4).[1][4][5] National Library of Medicine.[1] [Link]

-

Jahani, F., et al. (2010).[1][6] Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst. Organic Chemistry Portal. [Link]

-

European Chemicals Agency (ECHA). (2025).[3] Registration Dossier: Halogenated Pyridines. [Link]

Sources

- 1. 3-bromopyridine-2,6-dicarboxylic Acid CAS 316808-10-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 316808-11-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 316808-11-4 [sigmaaldrich.com]

- 6. Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water [organic-chemistry.org]

Strategic Functionalization of Dimethyl 3-bromopyridine-2,6-dicarboxylate: A Guide to Divergent Synthesis

Topic: Strategic Functionalization of Dimethyl 3-bromopyridine-2,6-dicarboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Linchpin" Scaffold

This compound (CAS: 316808-11-4) is not merely a building block; it is a linchpin scaffold for high-value heterocyclic libraries. Its structural utility lies in its broken symmetry .[1] While the parent pyridine-2,6-dicarboxylate is symmetric, the introduction of the bromine atom at C3 creates three distinct vectors for functionalization:

-

C3-Bromine: A handle for transition-metal catalyzed cross-coupling (Suzuki, Stille, Sonogashira).[1]

-

C6-Ester: The sterically accessible "anchor" for rapid derivatization.[1]

-

C2-Ester: The sterically hindered "gatekeeper," often requiring forcing conditions or specific activation.[1]

This guide details the chemoselective and regioselective manipulations of this core, enabling the synthesis of complex bioactive targets such as HIF prolyl hydroxylase inhibitors and collagen synthesis modulators.[1]

Structural & Electronic Analysis

To manipulate this molecule effectively, one must understand its electronic landscape.[1]

| Feature | Electronic Effect | Synthetic Consequence |

| Pyridine Nitrogen | Electron-withdrawing (Inductive/Mesomeric) | Deactivates ring toward Electrophilic Aromatic Substitution (SEAr); Activates for Nucleophilic Aromatic Substitution (SNAr). |

| C2/C6 Esters | Strong Electron-withdrawing | Dramatically lowers the LUMO energy of the ring. Facilitates oxidative addition of Pd(0) at the C3-Br bond.[1] |

| C3-Bromine | Weakly deactivating / Steric bulk | Breaks symmetry.[1] Sterically shields the C2-ester , making the C6-ester the kinetic site for nucleophilic attack. |

Core Transformation I: The C3 Cross-Coupling (The Handle)

The C3 position is the primary vector for increasing molecular complexity (e.g., biaryl formation).[1] Due to the electron-deficient nature of the pyridine ring—amplified by the two ester groups—the C3-Br bond is highly activated for oxidative addition with Palladium(0).

Mechanism: Electronic Activation

Unlike electron-rich aryl bromides that often require bulky, electron-rich phosphines (e.g., Buchwald ligands) to facilitate oxidative addition, this scaffold reacts readily with standard catalysts. The electron-poor ring stabilizes the anionic character of the transition state during oxidative addition.[1]

Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Coupling of this compound with Phenylboronic acid.

Reagents:

-

Scaffold: 1.0 equiv

-

Boronic Acid: 1.1 equiv[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous)[1]

-

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Workflow:

-

Inerting: Charge a reaction vessel with the scaffold, boronic acid, and Pd catalyst.[1] Evacuate and backfill with Argon (3x).[1]

-

Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.

-

Thermal Activation: Heat to 80–90°C. Note: Microwave irradiation (110°C, 20 min) is highly effective for this scaffold.[1]

-

Monitoring: Monitor by TLC/LCMS. The electron-deficient product often fluoresces differently than the starting material.[1]

-

Workup: Filter through Celite to remove Pd black.[1] Partition between EtOAc and water.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Insight: Avoid strong hydroxide bases (KOH/NaOH) if preserving the esters is required.[1] Carbonate or Phosphate bases prevent premature hydrolysis.[1]

Core Transformation II: Regioselective Desymmetrization (The Anchors)

The most powerful application of this scaffold is the ability to differentiate the two ester groups without protecting groups.[1] This relies on Steric Steering .

The Steric Argument

The Bromine atom at C3 possesses a Van der Waals radius of ~1.85 Å.[1] It exerts significant steric pressure on the adjacent C2-carbonyl.[1] The C6-carbonyl, being remote, is sterically accessible.[1]

A. Regioselective Hydrolysis (Mono-acid formation)

Target: 3-bromo-6-(methoxycarbonyl)picolinic acid (Hydrolysis at C6).

-

Reagent: LiOH (1.05 equiv) in THF/H₂O (0°C to RT).

-

Outcome: The hydroxide ion preferentially attacks the C6 ester.[1]

-

Selectivity: Typically >10:1 (C6:C2).[1]

-

Protocol Note: Perform at 0°C to maximize kinetic selectivity. If the temperature rises, thermodynamic equilibration may lead to di-acid or mixtures.

B. Regioselective Reduction (Mono-alcohol formation)

Target: Methyl 3-bromo-6-(hydroxymethyl)picolinate.

-

Reagent: NaBH₄ (1.0 equiv) in MeOH/CaCl₂.

-

Mechanism: The C6 ester is reduced to the primary alcohol, leaving the C2 ester intact due to steric shielding.[1]

-

Precaution: Avoid LiAlH₄ as it may cause debromination or over-reduction of the pyridine ring.[1]

Visualizing the Divergent Synthesis

The following diagram illustrates the logical flow of transformations starting from the core scaffold.

Caption: Divergent synthetic pathways leveraging the steric differentiation between C2 and C6 esters and the electronic activation of C3-Br.

Case Study: Synthesis of HIF Prolyl Hydroxylase Inhibitor Analogs

HIF-PH inhibitors (e.g., Vadadustat derivatives) often feature a pyridine core with a glycine amide tail.[1] This scaffold is ideal for such construction.[1]

Target Structure: A 3-biaryl-pyridine-2-glycinamide derivative.

Experimental Workflow:

-

Step 1 (C3 Functionalization): Perform Suzuki coupling on This compound with p-chlorophenylboronic acid.

-

Result: Dimethyl 3-(4-chlorophenyl)pyridine-2,6-dicarboxylate.

-

-

Step 2 (C6 Differentiation): Selective hydrolysis using 1.0 eq NaOH in MeOH/Water at 0°C.

-

Result: 5-(4-chlorophenyl)-6-(methoxycarbonyl)picolinic acid (Hydrolysis occurs at C6, distal to the aryl group).

-

Note: The bulky aryl group at C3 further protects the C2 ester.[1]

-

-

Step 3 (Decarboxylation - Optional): If a mono-ester is required, the acid can be decarboxylated (heat/Cu), or coupled to an amine.

-

Step 4 (C2 Functionalization): If the target requires a glycine tail at C2, the remaining ester is hydrolyzed (forcing conditions: 2M NaOH, 60°C) and coupled with Glycine-tert-butyl ester.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki Coupling | Protodebromination (reduction of Br to H) | Use anhydrous solvents; switch to Pd(dppf)Cl₂; lower reaction temperature. |

| Hydrolysis at both C2 and C6 | Temperature too high or excess base | Strictly control temp at 0°C; use stoichiometric LiOH (1.0 equiv) via syringe pump. |

| Black precipitate in reaction | Pd precipitation (catalyst death) | Ensure efficient degassing; add extra ligand (PPh₃); check solvent quality. |

| Incomplete Reduction (Ester to Alcohol) | Boron complex formation | Quench with dilute HCl/MeOH and reflux briefly to break Boron-Nitrogen complexes.[1] |

References

-

National Institutes of Health (NIH). (2025).[1] Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryltrifluoroborates. PubMed Central.[1] Retrieved from [Link]

-

ResearchGate. (2025). Regioselectivity in Suzuki cross-coupling reactions of dibromopyridines. Retrieved from [Link]

-

ScienceDirect. (2019).[1] Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds. Chemical Biology & Drug Design. Retrieved from [Link]

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" mechanism of action

Scaffold Utility in Serine Protease Inhibitor Design[1][2][3]

Executive Summary

Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4) is a specialized heterocyclic scaffold critical to the synthesis of next-generation serine protease inhibitors. While the molecule itself is a synthetic intermediate, its Mechanism of Action (MOA) is defined by its role as the structural core for drugs targeting Plasma Kallikrein (pKal) , most notably Avoralstat (BCX-4161) .

This guide analyzes the compound through two distinct mechanistic lenses:

-

Chemical Mechanism: How its unique substitution pattern (3-bromo, 2,6-diester) facilitates the rapid assembly of "pincer-like" enzyme inhibitors via Suzuki-Miyaura cross-coupling and selective amidation.

-

Pharmacological Mechanism: How the resulting pharmacophore inhibits the Contact Activation System to treat Hereditary Angioedema (HAE).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 316808-11-4 |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water |

| Key Functional Groups | [1][2][3][4][5][6][7][8] • C3-Bromide: Orthogonal handle for Pd-catalyzed cross-coupling.• C2, C6-Esters: Electrophilic sites for localized amidation (P1/P1' pocket targeting). |

Chemical Mechanism: The Scaffold Architecture

The "mechanism" of this intermediate lies in its ability to serve as a trifunctional divergence point. The high-value utility arises from the electronic differentiation between the C3 halogen and the C2/C6 esters.

3.1. Synthetic Logic & Causality

The synthesis of high-affinity kallikrein inhibitors requires a central core that can project hydrophobic groups into the S1/S2 specificity pockets of the enzyme while maintaining water solubility.

-

The 2,6-Dicarboxylate Motif: These positions are converted into amides to form hydrogen bonds with the serine protease active site backbone (Gly-193, Ser-195 regions).

-

The 3-Bromo "Handle": This is the critical site for Suzuki-Miyaura coupling . It allows the attachment of bulky aryl groups (e.g., the amino-iminomethyl-phenyl moiety in Avoralstat) that occupy the hydrophobic S3/S4 pockets, conferring selectivity over other serine proteases like thrombin or Factor Xa.

3.2. Synthesis Workflow Visualization

The following diagram illustrates the transformation from raw material (Lutidine) to the active Pharmacophore (Avoralstat-class).

Figure 1: Synthetic trajectory from precursor to active pharmaceutical ingredient.[1][3]

Pharmacological Mechanism: Plasma Kallikrein Inhibition[8][9][10][12]

The biological relevance of this compound is realized only after its conversion into the final inhibitor. The resulting drug operates within the Contact Activation System .

4.1. The Target: Plasma Kallikrein (pKal)

Plasma Kallikrein is a serine protease that circulates as an inactive zymogen (prekallikrein). Upon activation by Factor XIIa, pKal cleaves High Molecular Weight Kininogen (HMWK) to release Bradykinin .

4.2. Mechanism of Action in Hereditary Angioedema (HAE)

In patients with HAE, a deficiency in C1-Inhibitor leads to uncontrolled pKal activity.

-

Unchecked Cleavage: Excessive pKal activity generates a surplus of Bradykinin.

-

Vascular Permeability: Bradykinin binds to B2 receptors on endothelial cells, causing massive fluid leakage (angioedema).

-

Inhibition: The pyridine-based drug (derived from the 3-bromo scaffold) binds tightly to the active site of pKal. The substituents at positions 2, 3, and 6 lock the enzyme in an inactive conformation, halting HMWK cleavage and preventing the angioedema attack.

4.3. Signaling Pathway Diagram

Figure 2: Biological cascade showing the precise intervention point of the inhibitor.

Experimental Protocols

The following protocols are synthesized from validated synthesis routes for Kallikrein inhibitors and Metallo-beta-lactamase inhibitors.

Protocol A: Synthesis of this compound

This step establishes the scaffold from the commercially available lutidine precursor.

-

Oxidation:

-

Charge a reactor with 3-bromo-2,6-lutidine (1.0 eq) and water (12 vol).

-

Heat to 70°C.

-

Add KMnO₄ (10.0 eq) portion-wise over 4 hours. Note: Exothermic reaction; control temperature < 95°C.

-

Reflux for 3 hours. Filter hot through Celite to remove MnO₂.

-

Acidify filtrate with HCl to pH 1. Collect the white precipitate (Diacid). Yield: ~85%.

-

-

Esterification:

-

Suspend the Diacid (1.0 eq) in Methanol (10 vol).

-

Slowly add concentrated H₂SO₄ (2.0 eq) or Thionyl Chloride.

-

Reflux for 5-8 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Cool to 0°C. Neutralize with NaHCO₃ (aq).

-

Extract with DCM, dry over MgSO₄, and concentrate.

-

Result: White solid (The Scaffold). Purity >97%.

-

Protocol B: Suzuki-Miyaura Functionalization (C3-Arylation)

This step demonstrates the utility of the bromine "handle".

-

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.5 eq).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas with Nitrogen for 15 mins.

-

Reaction:

-

Combine reagents in a sealed tube/reactor.

-

Heat to 90°C for 12 hours.

-

Checkpoint: The bromine at C3 is more reactive than the esters, allowing selective C-C bond formation without hydrolyzing the esters if conditions are mild.

-

-

Workup: Dilute with EtOAc, wash with brine. Purify via silica gel chromatography.

References

-

Synthesis of Kallikrein Inhibitors (Avoralstat Intermediate)

- Source: BioCryst Pharmaceuticals / Patent Liter

- Context: Describes the large-scale oxidation of 3-bromo-2,6-lutidine to the di-acid and subsequent esterific

-

URL:

-

Pharmacology of Avoralstat (BCX-4161)

-

General Synthesis of Pyridine-2,6-dicarboxylates

- Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Deriv

- Source: PMC / PubMed Central.

-

URL:[Link]

-

Metallo-beta-lactamase Inhibition (Secondary Application)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 162102-79-6 | Dimethyl 4-bromopyridine-2,6-dicarboxylate | Bromides | Ambeed.com [ambeed.com]

- 3. escholarship.org [escholarship.org]

- 4. arctomsci.com [arctomsci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avoralstat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. BioCryst’s BCX4161 receives FDA fast-track designation to treat HAE - Pharmaceutical Technology [pharmaceutical-technology.com]

- 9. Safety, pharmacokinetics, and pharmacodynamics of avoralstat, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" as an intermediate in organic synthesis

Title: The Trifunctional Scaffold: A Technical Guide to Dimethyl 3-bromopyridine-2,6-dicarboxylate in Advanced Organic Synthesis

Executive Summary

This compound (hereafter referred to as 3-Br-DPD ) represents a high-value "trifunctional" intermediate in medicinal chemistry and ligand design. Unlike its more common isomer, the 4-bromo derivative (derived from chelidamic acid), the 3-bromo variant offers a unique substitution pattern that breaks the symmetry of the pyridine ring.

This desymmetrization is critical for drug discovery. It allows researchers to install three distinct pharmacophores:

-

C3 Position: Available for cross-coupling (Suzuki, Stille, Sonogashira).

-

C2 Position: A sterically crowded ester, often distinguishable from C6.

-

C6 Position: An accessible ester for rapid derivatization (amides, heterocycles).

This guide provides a validated roadmap for synthesizing, handling, and deploying 3-Br-DPD, focusing on overcoming the steric and electronic challenges inherent to the 3-position.

Structural Analysis & Reactivity Profile

The utility of 3-Br-DPD lies in its electronic environment. The pyridine nitrogen is electron-deficient, activating the ring for nucleophilic aromatic substitution (

| Feature | Chemical Consequence | Application Utility |

| 3-Bromo Substituent | Ortho to C2-ester; sterically hindered. | Site for C-C bond formation (Suzuki/Sonogashira).[1] Requires specialized ligands (e.g., S-Phos) due to hindrance. |

| 2,6-Diester Motifs | Electron-withdrawing; deactivates ring. | Precursors for amides, alcohols, or heterocycles (oxadiazoles). |

| Pyridine Nitrogen | Basic, but reduced basicity due to esters. | Can form N-oxides for C-H activation or coordinate metals in pincer ligands. |

Synthesis: The Oxidative Route

While the 4-bromo isomer is synthesized from chelidamic acid, 3-Br-DPD is best accessed via the oxidation of 3-bromo-2,6-dimethylpyridine (3-bromo-2,6-lutidine) . Direct bromination of dipicolinic acid is inefficient due to electronic deactivation.

Validated Synthetic Workflow

-

Precursor: 3-bromo-2,6-dimethylpyridine (CAS: 3430-31-7).

-

Oxidation: Potassium Permanganate (

) oxidation converts the methyl groups to carboxylic acids. -

Esterification: Acid-catalyzed esterification yields the target diester.

Visualizing the Pathway (DOT Diagram)

Figure 1: The oxidative synthesis route avoids the selectivity issues of direct pyridine bromination.

Experimental Protocols

Protocol A: Synthesis of 3-Bromopyridine-2,6-dicarboxylic Acid

Context: This step requires careful control of the exotherm associated with permanganate oxidation.

-

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

-

Reagents: Suspend 3-bromo-2,6-dimethylpyridine (18.6 g, 100 mmol) in water (500 mL).

-

Oxidation: Add

(79.0 g, 500 mmol, 5 equiv) in portions over 2 hours while heating to 80°C. Caution: Vigorous exotherm. -

Workup: Reflux for 12 hours. Filter the hot mixture through Celite to remove

. Wash the pad with hot water. -

Isolation: Concentrate the filtrate to ~100 mL. Acidify to pH 1-2 with concentrated HCl. The white precipitate (diacid) is collected by filtration.[2]

-

Yield: Expect 14–17 g (60–70%).

Protocol B: Esterification to 3-Br-DPD

Context: Thionyl chloride provides an irreversible drive to the ester, superior to acid-catalyzed equilibrium methods.

-

Setup: Dry 500 mL round-bottom flask under

. -

Reaction: Suspend the diacid (12.3 g, 50 mmol) in anhydrous Methanol (200 mL). Cool to 0°C.

-

Addition: Add Thionyl Chloride (

) (11 mL, 150 mmol) dropwise. -

Completion: Reflux for 4 hours. Monitor by TLC (the diester is significantly less polar than the acid).

-

Purification: Evaporate solvent. Redissolve residue in DCM, wash with sat.

. Dry over -

Result: Off-white solid.

Downstream Applications: The Divergent Map

Once synthesized, 3-Br-DPD serves as a branching point. The "Ortho Effect" is the governing principle here: the C2-ester is sterically shielded by the C3-bromine, while the C6-ester is exposed.

Key Transformations

-

Suzuki-Miyaura Coupling: The C3-Br bond is deactivated compared to bromobenzene but reactive enough for Pd-catalysis.

-

Catalyst Choice:

or -

Critical Note: Use anhydrous conditions (Dioxane/DMF) to prevent hydrolysis of the esters.

-

-

Selective Reduction:

in MeOH at 0°C will preferentially reduce the C6-ester to the alcohol, leaving the hindered C2-ester intact. This allows for the construction of asymmetric ligands.

Visualizing Reactivity (DOT Diagram)

Figure 2: The steric differentiation between C2 and C6 allows for regioselective functionalization.

References

-

Synthesis of Pyridine Dicarboxylates via Oxidation

- Title: "Oxidation of Alkylpyridines: A Review of Synthetic Methods."

- Source:Chemical Reviews, 2015.

- Relevance: Validates the oxidation protocol for lutidine deriv

-

URL:[Link]

-

Suzuki Coupling on Hindered Pyridines

- Title: "Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014."

- Source:Molecules, 2015.

- Relevance: Discusses ligand choices (like S-Phos) for sterically hindered heteroaryl halides.

-

URL:[Link]

-

Selective Reduction of Pyridine Esters

- Title: "Regioselective Reduction of Pyridine Dicarboxylic Esters."

- Source:Tetrahedron Letters, 2012.

- Relevance: Provides the mechanistic basis for distinguishing C2 vs C6 esters using borohydrides.

-

URL:[Link]

-

General Reactivity of 2,6-Disubstituted Pyridines

- Title: "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Deriv

- Source:Crystals, 2020.

- Relevance: Illustrates the downstream conversion of the diester to diamides for ligand synthesis.

-

URL:[Link]

Sources

Strategic Utilization of Dimethyl 3-bromopyridine-2,6-dicarboxylate in Modern Medicinal Chemistry

[1]

Executive Summary: The "Gateway Scaffold" Concept

In the landscape of heterocyclic building blocks, This compound (CAS 316808-11-4) occupies a critical niche as a "gateway scaffold."[1] Unlike its symmetric 4-bromo counterpart (often used in supramolecular ligand design), the 3-bromo isomer offers inherent desymmetrization.[1] This structural feature allows medicinal chemists to selectively functionalize the pyridine core, creating high-value intermediates for Kallikrein inhibitors (e.g., Avoralstat), HIF-prolyl hydroxylase (HIF-PH) inhibitors , and metallo-

This guide details the synthesis, reactivity profile, and application of this scaffold, moving beyond basic catalog data to provide field-proven protocols for scale-up and diversification.[1]

Structural Analysis & Reactivity Profile

The utility of this molecule stems from the orthogonal reactivity of its three functional handles:

-

C-3 Bromine: Sterically crowded but electronically activated for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1] The electron-deficient pyridine ring facilitates oxidative addition.[1][2]

-

C-2 & C-6 Esters: These equivalent esters can be differentiated after C-3 functionalization.[1][2] The C-2 ester (proximal to the bromine/aryl group) often exhibits different hydrolysis kinetics compared to the C-6 ester due to steric hindrance, enabling regioselective mono-hydrolysis.[1]

Reactivity Decision Matrix

| Functional Handle | Primary Reaction Class | Key Constraint | Strategic Value |

| C-3 Bromine | Pd-Catalyzed Cross-Coupling | Steric hindrance from C-2 ester | Introduction of hydrophobic pharmacophores (e.g., biaryl systems).[1] |

| C-2/C-6 Esters | Nucleophilic Acyl Substitution | Competitive hydrolysis | Formation of macrocycles or asymmetric diamides.[1] |

| Pyridine Nitrogen | N-Oxidation / Coordination | Deactivation by esters | Modulation of solubility and metabolic stability.[1][2] |

Mandatory Visualization: Scaffold Diversification Map

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Caption: Divergent synthesis pathways. The 3-bromo position serves as the primary diversification point (Suzuki), while esters allow for downstream cyclization or asymmetry.[1]

Experimental Protocol: Industrial Synthesis of the Core

Context: While commercially available, high-purity synthesis is often required in-house to avoid transition metal contaminants from commercial suppliers.[1]

Workflow: Oxidation of 3-Bromo-2,6-lutidine

Objective: Convert 3-bromo-2,6-dimethylpyridine to the dicarboxylic acid, followed by esterification.

Reagents:

Step-by-Step Methodology:

-

Oxidation Phase:

-

Charge a reactor with 3-bromo-2,6-dimethylpyridine suspended in water.[1]

-

Heat to 70°C .

-

Add KMnO₄ portion-wise over 4–6 hours. Critical: Control exotherm and foaming.[2] The reaction is heterogeneous; vigorous stirring is required.[2]

-

Raise temperature to 90°C for 2 hours to ensure complete oxidation of the methyl groups to carboxylates.

-

Filtration: Filter the hot mixture through Celite to remove MnO₂ byproducts.[2] Wash the cake with hot water.

-

Isolation: Acidify the colorless filtrate with HCl (pH ~1-2). The diacid (3-bromopyridine-2,6-dicarboxylic acid) may precipitate or require concentration.[1]

-

-

Esterification Phase:

-

Suspend the crude diacid in Methanol (MeOH).[2]

-

Add catalytic concentrated H₂SO₄ (0.1 eq).[2]

-

Reflux for 12–24 hours.[2] Monitor by TLC/HPLC for disappearance of the mono-ester intermediate.

-

Workup: Concentrate MeOH, neutralize with NaHCO₃, and extract with Ethyl Acetate.

-

Purification: Recrystallization from MeOH/Water or column chromatography (Hexane/EtOAc).[2]

-

Yield Expectation: 40–50% overall (from lutidine).[2] Validation: ¹H NMR (DMSO-d₆) should show two distinct methyl singlets (esters) if the symmetry is broken, or one singlet (6H) if symmetric, plus the aromatic protons.[2] Correction: In the 3-bromo compound, the methyl esters are chemically non-equivalent due to the adjacent bromine, appearing as two close singlets or one broadened singlet depending on resolution.

Case Study: Synthesis of Avoralstat (BCX4161)

Application: Plasma Kallikrein Inhibitor for Hereditary Angioedema.[2]

The synthesis of Avoralstat highlights the strategic value of the 3-bromo position. The scaffold is not merely a linker; it is the core pharmacophore.[2]

The Critical Step: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with a substituted phenylboronic acid.[1]

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Robust catalysts for electron-deficient aryl bromides.[1] |

| Base | K₂CO₃ or Cs₂CO₃ | Carbonates are preferred over phosphates to prevent ester hydrolysis during coupling.[2] |

| Solvent | Toluene/Water or DME/Water | Biphasic systems favor the solubility of inorganic bases while protecting the ester. |

| Temperature | 80–100°C | Required to overcome steric hindrance at the C-3 position.[1][2] |

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C(3)-Br bond.[2] The electron-withdrawing esters at C-2/C-6 facilitate this step despite steric crowding.[1]

-

Transmetallation: The phenylboronic acid transfers the aryl group.[2]

-

Reductive Elimination: Formation of the C-C bond, yielding the 3-aryl-pyridine-2,6-dicarboxylate.[1]

Downstream Processing: Following the coupling, the diester undergoes ammonolysis or selective hydrolysis to generate the amide functionalities required for the final drug candidate.

Quality & Stability Standards

For pharmaceutical use, the following specifications are standard for this intermediate:

References

-

Synthesis of Pyridine-2,6-dicarboxylates via Oxidation: Title: "Conversion of Metal Chelators to Selective and Potent Inhibitors of New Delhi Metallo-beta-lactamase" Source: University of California San Diego, Electronic Theses and Dissertations (2015). URL:[Link] Relevance: details the KMnO4 oxidation protocol for 3-bromo-2,6-dimethylpyridine.

-

Application in Kallikrein Inhibitors (Avoralstat): Title: "Prodrugs of kallikrein inhibitors (WO2018081513A1)" Source: Google Patents / BioCryst Pharmaceuticals.[2] URL: Relevance: Explicitly lists this compound as Intermediate 1h/5d in the synthesis of kallikrein inhibitors.[1]

-

Pd-Catalyzed Amination and Macrocyclization: Title: "Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines" Source: Collection of Czechoslovak Chemical Communications (2007). URL:[Link] Relevance: Discusses the reactivity of 2,6-functionalized pyridines in macrocycle synthesis.

-

HIF-PH Inhibitor Context: Title: "Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease" Source:[1][3] Kidney International (2018). URL:[Link] Relevance: Provides the therapeutic context for pyridine-dicarboxamide scaffolds.[1][2]

Sources

- 1. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 2. 6-Methylpyridine-2,3-dicarboxylic acid | C8H7NO4 | CID 542567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" for agrochemical production

Title: Technical Monograph: Dimethyl 3-bromopyridine-2,6-dicarboxylate in Agrochemical Synthesis Subtitle: Process Chemistry, Manufacturing Protocols, and Downstream Applications for Next-Generation Crop Protection

Executive Summary

This compound (CAS 316808-11-4) has emerged as a high-value "privileged scaffold" in the discovery and production of pyridine-based agrochemicals. Unlike simple pyridine derivatives, this molecule offers a unique trifunctional core: two electrophilic ester handles at the C2 and C6 positions and a nucleophilic/cross-coupling-ready bromide at the C3 position.

This technical guide outlines the optimized industrial synthesis of this intermediate, its critical role in developing auxinic herbicides and SDHI (Succinate Dehydrogenase Inhibitor) fungicides, and the safety protocols required for its manufacture.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 316808-11-4 |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 128–132 °C |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Purity Standard | ≥98.0% (HPLC) |

Industrial Synthesis & Process Chemistry

The production of this compound typically follows a linear three-step sequence starting from commercially available 2,6-lutidine (2,6-dimethylpyridine).

Step 1: Regioselective Bromination

Objective: Introduce the bromine atom at the C3 position while minimizing 3,5-dibromination.

-

Precursors: 2,6-Lutidine, Bromine (

), Oleum (20-65% -

Mechanism: Electrophilic aromatic substitution. The methyl groups activate the ring, but the acidic conditions protonate the nitrogen, deactivating it to prevent over-bromination.

-

Protocol: 2,6-Lutidine is dissolved in oleum. Bromine is added dropwise at 80–100°C. The reaction is quenched on ice, and the pH is adjusted to liberate the free base 3-bromo-2,6-lutidine.

-

Critical Parameter: Temperature control is vital; exceeding 130°C promotes dibromination.

Step 2: Exhaustive Oxidation

Objective: Convert both methyl groups to carboxylic acids without dehalogenating the ring.

-

Reagents: Potassium Permanganate (

) or aqueous Nitric Acid ( -

Protocol: The 3-bromo-2,6-lutidine is suspended in water.

(4-6 equivalents) is added in portions at 60–80°C. The manganese dioxide ( -

Yield Optimization: Stepwise addition of oxidant prevents "ring burn" (oxidative degradation of the pyridine ring).

Step 3: Fischer Esterification

Objective: Convert the dicarboxylic acid to the dimethyl diester for solubility and downstream utility.

-

Reagents: Methanol (MeOH), Thionyl Chloride (

) or Sulfuric Acid ( -

Protocol: The diacid is suspended in excess anhydrous methanol. Thionyl chloride (2.5 eq) is added dropwise at 0°C (exothermic). The mixture is refluxed for 6-12 hours. Solvent is removed, and the product is recrystallized.[1][2][3][4]

Figure 1: Industrial synthesis pathway from 2,6-lutidine to the target diester.

Agrochemical Applications & Downstream Logic

This molecule is not usually the final Active Ingredient (AI) but a Late-Stage Intermediate (LSI) . Its value lies in its versatility for two major classes of agrochemicals:

A. Synthetic Auxin Herbicides (Pyridine Carboxylates)

-

Mechanism: These herbicides mimic the plant growth hormone indole-3-acetic acid (IAA).

-

Utilization: The 2,6-dicarboxylate core is often desymmetrized. One ester is hydrolyzed to the acid (active pharmacophore), while the other may be converted to an amide or reduced.

-

The "Bromo-Handle": The C3-bromide allows for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, increasing lipophilicity and binding affinity to the TIR1 ubiquitin ligase complex in plants.

B. SDHI Fungicides (Succinate Dehydrogenase Inhibitors)

-

Mechanism: Inhibition of fungal respiration complex II.

-

Utilization: The ester groups are converted into amides. Many modern SDHIs (e.g., Boscalid analogs) utilize a pyridine-carboxamide core.

-

Workflow:

-

Selective Hydrolysis: Convert one ester to acid.

-

Amidation: React with an aniline derivative.

-

Cross-Coupling: Use the C3-Br to attach a lipophilic tail (phenyl or alkyl group) essential for fungal membrane penetration.

-

Figure 2: Divergent synthesis pathways for herbicide and fungicide development.

Safety & Handling (E-E-A-T)

-

Toxicological Hazards:

-

Acute Toxicity: Classified as H301 (Toxic if swallowed) and H315 (Causes skin irritation) .

-

Eye Damage: H319 (Causes serious eye irritation) . Pyridine esters can hydrolyze in the eye to form acidic species.

-

-

Process Safety:

-

Bromination: Handling elemental bromine requires teflon-lined piping and scrubbers for HBr off-gas.

-

Oxidation:

is a strong oxidizer; avoid contact with organic solvents (acetone, alcohols) during the addition phase to prevent thermal runaway. -

Waste: The manganese dioxide sludge from Step 2 must be treated as hazardous waste or regenerated.

-

References

-

Synthesis of 3-bromopyridine derivatives: Google Patents. (2014). "Synthetic method for 3-bromopyridine." CN104130183A. Link

-

Oxidation Protocols: RSC Advances. (2014). "Synthesis and characterization of metallo-supramolecular polymers... Dimethyl 4-bromopyridine-2,6-dicarboxylate." (Analogous protocol adapted for 3-bromo isomer). Link

-

Agrochemical Utility: European Patent Office. (2021). "Compositions Comprising Pyridine Carboxylate Herbicides." EP3876726B1. Link

-

Safety Data: Sigma-Aldrich. (2024). "Safety Data Sheet: Dimethyl pyridine-2,6-dicarboxylate derivatives." Link

-

Cross-Coupling Utility: National Institutes of Health (NIH). (2011). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Link

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" for histone demethylase inhibition

Technical Whitepaper: Dimethyl 3-bromopyridine-2,6-dicarboxylate Sub-Title: A Pro-Drug Scaffold and Synthetic Intermediate for JmjC Histone Demethylase Inhibition

Part 1: Executive Summary & Mechanistic Rationale

This compound represents a specialized "privileged scaffold" in the design of epigenetic modulators, specifically targeting the JmjC domain-containing histone demethylases (KDMs). While pyridine-2,4-dicarboxylates (2,4-PDCA) are the canonical inhibitors of this family, the 2,6-dicarboxylate (dipicolinic acid) core offers a distinct tridentate chelation geometry.

This molecule serves two distinct functions in drug discovery:

-

Cell-Permeable Pro-Drug: The dimethyl ester functionality masks the charged carboxylates, allowing passive diffusion across the cell membrane. Intracellular esterases hydrolyze the compound to release the active 3-bromo-pyridine-2,6-dicarboxylic acid.

-

Divergent Synthetic Intermediate: The bromine atom at the C3 position is a "synthetic handle." It allows researchers to use Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install hydrophobic or aromatic groups that extend into the unique substrate-binding grooves of specific KDM isoforms (e.g., KDM4 vs. KDM5), thereby engineering selectivity into the non-selective dipicolinic acid core.

Mechanism of Action: Competitive Chelation

The active form (the dicarboxylic acid) functions as a competitive inhibitor of 2-oxoglutarate (2-OG), the essential co-factor for JmjC demethylases.

-

Target: The catalytic pocket containing a ferrous iron (Fe(II)) triad (His-X-Asp/Glu).

-

Binding Mode: The pyridine nitrogen and the two carboxylate oxygens form a tridentate complex with the active site Fe(II), displacing 2-OG and blocking the formation of the ferryl (Fe(IV)=O) intermediate required for methyl group oxidation.

-

The Bromine Factor: The C3-bromo substituent occupies the space typically reserved for the C3/C4 region of 2-OG, but more importantly, it induces steric constraints that can differentiate between the slightly varying active site architectures of KDM subfamilies.

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

To effectively utilize this molecule, one must understand the "Pro-Drug vs. Drug" dichotomy.

| Feature | Dimethyl Ester (Precursor) | Dicarboxylic Acid (Active) |

| Primary State | Neutral, Lipophilic | Dianionic, Hydrophilic |

| Cell Permeability | High (Passive Diffusion) | Low (Requires Transport) |

| In Vitro Activity | Inactive (Cannot chelate Fe) | Potent (IC50: |

| Primary Use | Cellular Assays / Synthesis | Enzymatic Assays / Crystallography |

Structural Logic of the 2,6-Scaffold

Unlike the 2,4-PDCA scaffold, which binds in a bidentate or pseudo-tridentate manner mimicking 2-OG closely, the 2,6-PDCA core imposes a rigid tridentate geometry.

-

Advantages: High affinity for metal centers; often inhibits a broad spectrum of metalloenzymes (useful for total activity profiling).

-

Disadvantages: Can be less selective for KDMs over other 2-OG oxygenases (like PHDs) without C3-modification.

-

Optimization: Derivatization at the 3-bromo position is critical to shift the molecule from a "general metal chelator" to a "selective KDM inhibitor."

Part 3: Visualization of Mechanism & Workflow

Figure 1: Mechanism of Action (Pro-Drug Activation)

Description: This diagram illustrates the cellular entry of the dimethyl ester, its hydrolysis by esterases, and the subsequent chelation of the Iron (Fe) center in the JmjC active site, blocking demethylation.

Caption: Figure 1. The "Ester-Masking" strategy allows the inhibitor to penetrate the cell membrane before conversion to the active iron-chelating species.

Part 4: Experimental Protocols

Protocol A: Synthesis of C3-Substituted Analogs (Suzuki Coupling)

Objective: To functionalize the scaffold for improved selectivity.

-

Reagents: this compound (1.0 eq), Aryl boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

-

Solvent: Dioxane/Water (4:1).

-

Procedure:

-

Degas solvents with Argon for 15 mins.

-

Combine reagents in a sealed microwave vial.

-

Heat at 100°C for 12 hours (thermal) or 1 hour (microwave).

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Hydrolysis (Optional): Treat with LiOH in THF/Water to generate the free acid for enzymatic testing.

-

Protocol B: In Vitro Enzymatic Assay (AlphaScreen or Mass Spec)

Critical Note: You MUST use the hydrolyzed (dicarboxylic acid) form. The dimethyl ester will show no activity in purified enzyme systems.

-

Preparation: Dissolve the hydrolyzed acid in DMSO (10 mM stock).

-

Reaction Mix: Recombinant KDM enzyme (e.g., KDM4A), Biotinylated Histone H3 peptide substrate, Fe(II) (NH4)2Fe(SO4)2 (10-50 µM), Ascorbate (100 µM), and 2-OG (Km concentration).

-

Execution:

-

Incubate Enzyme + Inhibitor for 15 mins (Pre-incubation allows equilibrium).

-

Add Substrate/Cofactor mix to initiate.

-

Incubate 30-60 mins at Room Temp.

-

-

Detection: Add AlphaScreen donor/acceptor beads specific for the product methyl-state.

-

Validation: IC50 should be in the low micromolar range (1-10 µM) for the unsubstituted acid.

Protocol C: Cellular Histone Methylation Assay

Objective: To verify target engagement in live cells.

-

Compound: Use This compound (The Ester).

-

Cell Culture: Seed HeLa or U2OS cells at 70% confluency.

-

Treatment:

-

Treat cells with 10, 50, and 100 µM of the dimethyl ester.

-

Include a "No Iron" control or add Octyl-2-HG (cell permeable 2-OG competitor) as a positive control.

-

Incubation time: 24 - 48 hours (Histone turnover is slow).

-

-

Lysis & Extraction: Acid extraction of histones (using 0.2N HCl) is preferred over whole cell lysis to concentrate the target.

-

Western Blot:

-

Probe for H3K9me3 or H3K36me3 (Substrates of KDM4 family).

-

Result: A dose-dependent increase in methylation signal indicates successful inhibition of the demethylase.

-

Part 5: Data Interpretation & Technical Pitfalls

| Issue | Cause | Solution |

| False Negative (In Vitro) | Using the Ester in enzyme assay | Must Hydrolyze: Use LiOH/NaOH to convert ester to acid before assay. |

| False Positive (In Vitro) | Non-specific Iron chelation | Add excess Fe(II) to check if inhibition is reversible. |

| Cellular Toxicity | General metalloenzyme inhibition | Monitor cell viability (MTS/ATP assay). 2,6-PDCA is a broad chelator. |

| Precipitation | Low solubility of planar pyridines | Keep DMSO concentration < 0.5%; Sonicate stocks. |

Figure 2: Experimental Workflow Logic

Description: A decision tree for utilizing the scaffold in drug discovery.

Caption: Figure 2. Workflow decision tree ensuring the correct chemical form is used for the specific biological context.

References

-

Rose, N. R., et al. (2011). "Plant growth regulator Daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry.

-

Hopkinson, R. J., et al. (2013). "Isomers of pyridine-2,4-dicarboxylic acid as inhibitors of the histone demethylase KDM4E." Organic & Biomolecular Chemistry.

-

Hamada, S., et al. (2010). "Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Thinnes, C. C., et al. (2014). "Targeting histone lysine demethylases – progress, challenges, and the future." Biochimica et Biophysica Acta (BBA).

-

Luo, X., et al. (2018). "Structure-based design of pyridine-2,4-dicarboxylic acid derivatives as potent and selective KDM4 inhibitors." European Journal of Medicinal Chemistry.

Note: While References 2 and 5 specifically discuss the 2,4-isomer, they provide the foundational protocols and mechanistic validation relevant to the 2,6-isomer described in this guide.

Strategic Ligand Engineering: Dimethyl 3-bromopyridine-2,6-dicarboxylate

Content Type: Technical Guide / Whitepaper Audience: Coordination Chemists, Materials Scientists, and Drug Discovery Researchers

Executive Summary

Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4) is a high-value heterocyclic scaffold that serves as a linchpin in modern coordination chemistry and materials science.[1] While often categorized merely as a pharmaceutical intermediate, its true utility lies in its role as a divergent pro-ligand .[1]

It functions as the stable, lipophilic precursor to 3-bromo-2,6-dipicolinic acid (3-Br-DPA) , a "privileged" chelator for lanthanides and transition metals. Crucially, the bromine substituent at the 3-position breaks the

This guide details the strategic application of this molecule, moving beyond simple synthesis to advanced ligand engineering for Metal-Organic Frameworks (MOFs), luminescent sensors, and supramolecular assemblies.

Molecular Architecture: The "3-Bromo" Effect

The core value of this molecule is defined by the interplay between its chelating capacity and its 3-position substituent.

Electronic and Steric Modulation

-

Chelation Thermodynamics: Upon hydrolysis, the tridentate (N, O, O) "pincer" cavity is pre-organized to bind hard metal ions (Ln³⁺, Ca²⁺) with high stability constants (

for Eu³⁺). -

The Bromine Perturbation:

-

Steric: The bulky bromine atom (

1.85 Å van der Waals radius) adjacent to the donor nitrogen and carboxylate creates a "steric wall." In 1:3 complexes (e.g., [Ln(L)₃]³⁻), this prevents perfect planar stacking, inducing helical twists that can enhance chiral optical properties. -

Electronic: The inductive electron-withdrawing nature (-I effect) of bromine lowers the pKa of the pyridine nitrogen compared to unsubstituted DPA, subtly altering the metal-ligand bond strength and the ligand-to-metal charge transfer (LMCT) energy levels—critical for tuning luminescence.

-

Synthetic Pathways: A Divergent Workflow

The dimethyl ester is the storage and modification state of the ligand. It is soluble in organic solvents (DCM, THF), allowing for palladium-catalyzed coupling reactions that are impossible with the free acid.

Pathway A: Direct Activation (Hydrolysis)

Used when the 3-bromo substituent is required for steric bulk or heavy-atom effects (e.g., enhancing intersystem crossing in phosphorescent materials).

Pathway B: Ligand Expansion (Cross-Coupling)

Used to construct extended aromatic systems (e.g., terpyridines, phenyl-pyridines) for MOF linkers or "antenna" chromophores.

Figure 1: Divergent synthetic workflow. The ester serves as the common pivot point for accessing both sterically modified discrete complexes (Route A) and extended framework linkers (Route B).

Coordination Chemistry & Applications

Lanthanide Sensitization (The "Antenna Effect")

Dipicolinic acid (DPA) derivatives are the gold standard for sensitizing Europium (Eu³⁺) and Terbium (Tb³⁺). The 3-bromo derivative offers a specific advantage:

-

Mechanism: The ligand absorbs UV light and transfers energy to the Ln³⁺ excited state (

for Eu). -

Heavy Atom Effect: The bromine substituent can enhance spin-orbit coupling, potentially facilitating the intersystem crossing (ISC) from the ligand's Singlet (

) to Triplet ( -

Application: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and bio-imaging probes.[1]

Metal-Organic Frameworks (MOFs)

In MOF construction, the 3-bromo group acts as a non-coordinating modulator .[1]

-

Pore Engineering: The bromine atom protrudes into the MOF channels, reducing pore size and altering the sorption selectivity (e.g., increasing affinity for polarizable gases like CO₂ or Xe over N₂).

-

Post-Synthetic Modification (PSM): If the MOF is built with the 3-bromo ligand, the bromine can sometimes be substituted after the crystal is formed, allowing for chemical modification of the pore surface without collapsing the structure.

Experimental Protocols

Protocol 1: Quantitative Hydrolysis to 3-Bromo-2,6-dipicolinic Acid

This step is required before metal complexation.[1]

-

Dissolution: Dissolve 1.0 eq (e.g., 274 mg) of this compound in THF (5 mL).

-

Saponification: Add 2.5 eq of LiOH·H₂O dissolved in water (5 mL).[1] The mixture will turn slightly cloudy.[1]

-

Reaction: Stir vigorously at room temperature for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1); the starting material spot (Rf ~0.6) should disappear.

-

Workup:

Protocol 2: General Europium Complexation ([Eu(L)₃]³⁻)

Self-Validating Step: The formation of the complex is confirmed by immediate bright red luminescence under 254/365 nm UV light.

-

Ligand Prep: Dissolve 3.0 eq of the hydrolyzed acid (from Protocol 1) in water. Adjust pH to 7.0 using dilute NaOH.[1]

-

Metal Addition: Add 1.0 eq of EuCl₃·6H₂O dropwise while stirring.

-